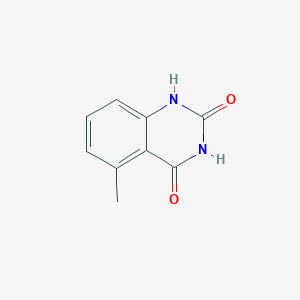

5-Methylquinazoline-2,4(1H,3H)-dione

Übersicht

Beschreibung

5-Methylquinazoline-2,4(1H,3H)-dione , also known as 5-Methylquinazolin-4-one , is a heterocyclic organic compound. Its chemical structure consists of a quinazoline ring system with a methyl group at the 5-position and a carbonyl group (C=O) at the 2,4-positions. Quinazoline derivatives exhibit diverse biological activities and are of interest in medicinal chemistry due to their potential therapeutic applications .

2.

Synthesis Analysis

The synthesis of this compound involves various methods. Researchers have explored both traditional and novel approaches to access this compound. One efficient route is the intermolecular annulation reaction of o-amino benzamides and thiols . This method offers good functional group tolerance, is transition metal-free, and allows for easy operation .

3.

Molecular Structure Analysis

The molecular structure of this compound comprises a bicyclic system with fused quinazoline and carbonyl moieties. The methyl group at the 5-position and the carbonyl group at the 2,4-positions contribute to its overall shape and reactivity. Understanding the spatial arrangement of atoms within the molecule is crucial for predicting its behavior and interactions .

4.

Chemical Reactions Analysis

This compound can participate in various chemical reactions. Notably, both nitrogen atoms of the quinazoline nucleus can be oxidized to yield either the 1-oxide or 3-oxide derivatives. These intermediates play a role in the synthesis of benzodiazepine analogues and other biologically important polycyclic compounds .

6.

Physical And Chemical Properties Analysis

7.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

5-Methylquinazoline-2,4(1H,3H)-dione and its derivatives have been extensively studied for their crystal structures. For example, the crystal structure of a related compound, hydroquinazoline-2,5-dione, was analyzed to understand its molecular conformation and bonding parameters (Candan et al., 2001).

Synthesis and Chemical Reactions

Several studies have focused on the synthesis and chemical reactions involving this compound. For instance:

- A study demonstrated the Copper(I)-catalyzed [3+2] cycloaddition of 3-Azidoquinoline-2,4(1H,3H)-diones with terminal alkynes, yielding 1,4-disubstituted 1,2,3-triazoles (Kafka et al., 2011).

- Another research explored the oxidation of 3-methyl-2-sulfanylquinazolin-4(3H)-one to synthesize various derivatives, including 3-methylquinazoline-2,4(1H,3H)-dione (Lezina et al., 2012).

Potential Antitumor Agents

Some derivatives of this compound have been evaluated for their antitumor properties. For example, novel triazolyl- and triazinyl-quinazolinediones were synthesized and tested for their efficacy against human cell lines, indicating potential as antitumor agents (Al-Romaizan et al., 2019).

Catalytic Synthesis Using Carbon Dioxide

In the context of green chemistry, this compound derivatives have been synthesized using carbon dioxide. An efficient protocol was developed for this synthesis, which is significant for the production of key intermediates in several drugs (Patil et al., 2008).

Spectroscopic Analysis and X-Ray Crystallography

Spectroscopic techniques and X-ray crystallography have been employed to understand the molecular structure and properties of various quinazoline-2,4(1H,3H)-dione derivatives. These studies contribute to our understanding of their chemical behavior and potential applications in various fields (El-Azab et al., 2021).

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers handling 5-Methylquinazoline-2,4(1H,3H)-dione should follow standard laboratory safety protocols. Ensure proper ventilation, use appropriate personal protective equipment, and avoid exposure to skin and eyes. Consult safety data sheets for specific hazard information .

Eigenschaften

IUPAC Name |

5-methyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)8(12)11-9(13)10-6/h2-4H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLVVBLYTQYCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555653 | |

| Record name | 5-Methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52570-39-5 | |

| Record name | 5-Methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

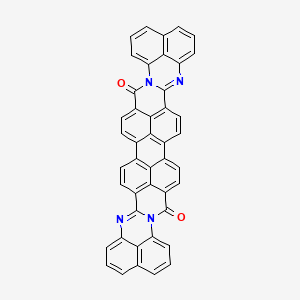

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B1602079.png)

![N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide](/img/structure/B1602094.png)